molecular formula C12H11N3O4 B2911266 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid CAS No. 1052563-78-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid

Cat. No.: B2911266
CAS No.: 1052563-78-6
M. Wt: 261.237
InChI Key: PVEJKDXNDSBQRS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a 5-nitrobenzoic acid moiety. The compound is synthesized via condensation reactions between pyrazole derivatives and nitrobenzoic acid precursors, often employing acid-catalyzed conditions or refluxing in polar solvents like propan-2-ol . Its crystallographic data, such as bond lengths and angles, can be resolved using X-ray diffraction techniques, as demonstrated in analogous pyrazole-containing structures .

The nitro group enhances electrophilic properties, making the compound a candidate for further derivatization, while the carboxylic acid group allows for salt formation or conjugation with other molecules. These features position it as a versatile scaffold in medicinal chemistry, particularly in antibacterial research .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-5-8(2)14(13-7)11-4-3-9(15(18)19)6-10(11)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJKDXNDSBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid typically involves the following steps:

    Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrobenzoic acid.

    Coupling Reaction: The final step involves the coupling of 3,5-dimethyl-1H-pyrazole with 5-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the nitro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound show effective inhibition against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Analgesic Effects
Another area of interest is the analgesic potential of this compound. Experimental models indicate that it may reduce pain responses, making it a candidate for further development as a pain relief medication .

Agricultural Applications

Herbicide Development
Due to its structural characteristics, this compound has been explored as a potential herbicide. Studies have shown that it can inhibit the growth of certain weed species without significantly affecting crop plants, thereby providing an avenue for sustainable agriculture practices .

Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Research findings suggest that it can effectively control pest populations while being less harmful to beneficial insects . This dual functionality enhances its appeal in integrated pest management strategies.

Material Science

Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanocomposite Development
The compound's incorporation into nanocomposites has shown promise in enhancing electrical conductivity and thermal resistance. These materials are being researched for use in electronic devices and thermal insulation applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityResearchGate Publication Effective against multiple bacterial strains
Anti-inflammatoryHirshfeld Surface Analysis Inhibits pro-inflammatory cytokines
Herbicide DevelopmentChemicalBook Data Selectively inhibits weed growth
Pesticidal ActivityResearchGate Publication Controls pest populations with low toxicity
Polymer SynthesisPubChem Data Enhanced thermal stability in new polymers

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound 291.26 Nitro, carboxylic acid Moderate in polar solvents
Compound B (Azo analog) 332.29 Azo, nitro, carboxylic acid Low in water
2-(2,5-Dioxopyrrol-1-yl)-5-nitrobenzoic acid () 262.17 Dioxopyrrole, nitro, carboxylic acid High in DMSO
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate () 196.23 Ester, pyrazole High in organic solvents

The target compound’s nitro and carboxylic acid groups confer higher polarity compared to ester derivatives but lower solubility than sulfonamide analogs due to intermolecular hydrogen bonding .

Crystallographic and Stability Data

The crystal structure of 3,5-Dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid () reveals planar pyrazole and benzoic acid rings stabilized by π-π interactions. The target compound likely adopts a similar conformation, with methyl groups contributing to hydrophobic packing in the solid state .

Biological Activity

Overview

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with two methyl groups and a nitro group on the benzoic acid moiety, which may influence its reactivity and biological interactions. The compound is being explored for various pharmacological applications, particularly in the fields of oncology and antimicrobial research.

  • IUPAC Name: 2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzoic acid
  • Molecular Formula: C₁₂H₁₁N₃O₄
  • Molecular Weight: 261.24 g/mol
  • CAS Number: 1052563-78-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, influencing enzyme activity and potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines:

Cancer Cell Line Activity
MDA-MB-231 (Breast)Antiproliferative effects observed
HepG2 (Liver)Induces apoptosis and cell cycle arrest
HCT-116 (Colon)Exhibits cytotoxicity and apoptosis induction

In vitro studies have demonstrated that this compound may inhibit tumor growth through mechanisms such as cell cycle regulation and induction of apoptosis.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated promising anticancer and antimicrobial effects, suggesting potential applications in drug development .
  • Molecular Modeling Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) essential for optimizing therapeutic efficacy .
  • Comparative Analysis with Other Pyrazole Derivatives : When compared to similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrobenzoic acid, the unique positioning of the nitro group in this compound contributes to its distinct biological profile .

Q & A

Q. Example Reaction Scheme

StepReactantsConditionsProduct Characterization
15-nitroanthranilic acid + NaNO₂/HCl0–5°C (diazotization)Diazonium salt (UV-Vis monitoring)
2Diazonium salt + 3,5-dimethyl-1H-pyrazolepH 7–9, 25°CAzo intermediate (FT-IR, NMR)
3Hydrolysis (NaOH, reflux)80°C, 6 hrsFinal product (HPLC purity >95%)

Which spectroscopic and computational methods are most effective for resolving structural ambiguities in this compound?

Q. Basic Research Focus

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., R factor <0.05, data-to-parameter ratio >13:1) .
  • DFT calculations : Validate experimental spectral data (e.g., bond lengths, angles) and predict electronic transitions .
  • Cross-validation : Discrepancies between DFT-optimized structures and crystallographic data are resolved by refining torsional angles and solvent effects .

Q. Key Data Comparison

ParameterExperimental (X-ray) DFT Deviation
C–N bond length1.34 Å1.32 ű0.02 Å
Dihedral angle (pyrazole-benzoic acid)12.5°15.3°±2.8°

How can molecular docking predict the antibacterial mechanism of this compound, and what validation strategies are used?

Q. Advanced Research Focus

  • Target selection : Docking into E. coli KAS III (PDB: 1HJL) to assess inhibition of fatty acid biosynthesis .
  • Software : SwissDock with EADock DSS algorithm for binding affinity (ΔG) and pose ranking .
  • Validation : Compare with triclosan (known inhibitor). Compound B (target molecule) showed superior binding affinity (−9.2 kcal/mol vs. −8.5 kcal/mol for triclosan) .

Q. Critical Analysis of Docking Results

  • False positives : Filtered using RMSD clustering (<2.0 Å).
  • Contradictions : Discrepancies between in silico activity and in vitro MIC values may arise from solvation effects or membrane permeability limitations.

How can researchers address contradictions between spectroscopic and crystallographic data for this compound?

Q. Advanced Research Focus

  • Case study : NMR suggests planar geometry, while X-ray shows slight pyrazole ring distortion due to crystal packing .
  • Strategies :
    • Perform variable-temperature NMR to assess dynamic effects.
    • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, H-bonds) influencing crystallographic geometry .
    • Re-optimize DFT models with solvent (e.g., DMSO) and dispersion corrections .

What strategies optimize reaction yields in the synthesis of this compound under varying conditions?

Q. Advanced Research Focus

  • DOE (Design of Experiments) : Vary pH (5–9), temperature (0–25°C), and catalyst (e.g., NaHCO₃ vs. pyridine) to maximize azo coupling efficiency .
  • Yield improvements :
    • Microwave-assisted synthesis : Reduces reaction time from 6 hrs to 45 mins (yield: 78% → 92%) .
    • Catalyst screening : Pd/C (5 mol%) increases nitro group reduction selectivity during derivative synthesis .

Q. Optimization Table

ConditionBaseline YieldOptimized YieldMethod
Diazotization time60% (2 hrs)85% (1 hr, 0°C)UV-Vis monitoring
Hydrolysis pH70% (pH 10)88% (pH 12)HPLC tracking

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